![molecular formula C10H9F3O2 B1428003 Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate CAS No. 698378-76-6](/img/structure/B1428003.png)
Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 2-fluorophenylacetic acid.
Fluorination: The 2-fluorophenylacetic acid is reacted with copper(I) fluoride to produce 2-fluorophenylacetate.
Esterification: The resulting 2-fluorophenylacetate is then reacted with chloroacetic acid ester to form the corresponding ester.
Final Fluorination: The ester undergoes a fluorination reaction in the presence of a fluoride source to yield the final product, this compound.
Chemical Reactions Analysis
Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form the corresponding acid and alcohol.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₉F₃O₂
- Molecular Weight : 218.17 g/mol
- CAS Number : 175543-23-4
The compound features a difluoromethyl group and a fluorophenyl moiety, which contribute to its unique chemical reactivity and biological properties.
Medicinal Chemistry
Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is being investigated for its potential therapeutic applications. Its derivatives have shown promising results in:
- Anticancer Activity : Studies have indicated that this compound can induce apoptosis in various cancer cell lines. For example, derivatives have demonstrated cytotoxic effects against non-small cell lung cancer (NSCLC), inhibiting cell proliferation and migration through the EGFR/PI3K/AKT/mTOR signaling pathway .
- Anti-inflammatory Effects : Research has highlighted its ability to reduce inflammation markers in preclinical models, suggesting potential use in treating inflammatory diseases .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other fluorinated organic compounds. Its unique structure allows for various chemical transformations:
- Nucleophilic Substitution Reactions : The fluorine atoms can participate in nucleophilic substitutions, leading to the formation of new derivatives.
- Oxidation and Reduction Reactions : this compound can be oxidized to carboxylic acids or reduced to amines, making it versatile for synthetic applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Another research effort explored the anti-inflammatory properties of this compound using murine models. Results indicated a reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms in the compound enhances its reactivity and ability to form strong bonds with other molecules. This makes it a valuable reagent in various chemical reactions, where it can act as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate can be compared with other similar compounds such as:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is used for trifluoromethylation of alkyl halides and perfluoroalkylations of aryl iodides and bromides.
Ethyl difluoroacetate: Used in pharmaceutical intermediates and various chemical reactions.
2,2-Difluoro-2-(2-fluorophenyl)acetate: Similar in structure but may have different reactivity and applications.
These compounds share similarities in their chemical structure but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Biological Activity
Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a difluoromethyl group attached to an aromatic ring, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F), was shown to inhibit the proliferation and migration of non-small cell lung cancer (NSCLC) cell lines. It induced cell cycle arrest and apoptosis through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .
Table 1: Summary of Anticancer Activity Studies
2. Antifungal Activity
Research has demonstrated that derivatives of ethyl 2,2-difluoro compounds possess antifungal properties. A study highlighted the effectiveness of difluoro(heteroaryl)methyl moieties against various fungal strains, suggesting that the structural characteristics of these compounds contribute to their bioactivity .
Table 2: Antifungal Efficacy of Difluoro Compounds
Compound | Fungal Strain | Efficacy Level | Reference |
---|---|---|---|
Difluoro(heteroaryl)acetates | Yeasts | Comparable to itraconazole |
The biological activity of ethyl 2,2-difluoro-2-(fluorophenyl)acetate is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group in derivatives can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects such as apoptosis in cancer cells and antifungal activity against pathogens.
Case Study 1: NSCLC Inhibition
A study utilizing xenograft models demonstrated that C2F significantly inhibited tumor growth in vivo while also affecting key signaling pathways involved in cancer progression. This suggests potential therapeutic applications for similar compounds in treating NSCLC .
Case Study 2: Antifungal Activity
In vitro assessments revealed that certain difluorinated compounds exhibited potent antifungal activity against Candida species and Aspergillus strains, indicating their potential role in treating systemic mycoses in immunocompromised patients .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGEZSPJKXKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.